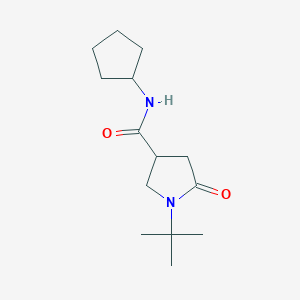![molecular formula C13H18ClN3O B5395641 2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5395641.png)
2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide, also known as TCB-2, is a synthetic compound that belongs to the class of phenethylamines. It has been studied for its potential use as a research chemical due to its unique chemical structure and potential pharmacological effects.
作用機序
The mechanism of action of 2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide involves its interaction with the 5-HT2A and 5-HT2B receptors. 2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide binds to these receptors and activates them, leading to a cascade of intracellular signaling events that ultimately result in changes in neurotransmitter release and neuronal activity. The exact mechanism of action of 2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide is still being studied, but it is thought to involve the activation of the phospholipase C pathway and the release of intracellular calcium.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide are still being studied, but it has been shown to have a range of effects on the central nervous system. 2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its potential use as a research chemical for the study of mood disorders and other psychiatric conditions.
実験室実験の利点と制限
One advantage of 2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide as a research chemical is its high affinity for the 5-HT2A receptor, which is a target for many psychiatric drugs. 2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide may be useful for studying the effects of drugs that act on this receptor. However, one limitation of 2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide is its potential toxicity and lack of information about its long-term effects on the central nervous system.
将来の方向性
For the study of 2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide include further investigation of its mechanism of action, as well as its potential use as a research tool for studying the 5-HT2A receptor and other serotonin receptors. Additionally, more research is needed to determine the safety and potential therapeutic applications of 2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide and other phenethylamines.
合成法
The synthesis of 2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide involves the reaction of 3-chlorobenzylamine with 2-bromoacetyl chloride in the presence of a base such as triethylamine. This reaction produces 2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide as a white solid with a purity of over 99%. The yield of this reaction is typically around 50%.
科学的研究の応用
2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide has been studied for its potential use as a research chemical in the field of neuroscience. It has been shown to have agonist activity at the 5-HT2A receptor, which is a serotonin receptor that is involved in the regulation of mood, cognition, and perception. 2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide has also been shown to have a high affinity for the 5-HT2B receptor, which is involved in the regulation of cardiovascular function and smooth muscle contraction.
特性
IUPAC Name |
2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c14-12-3-1-2-11(8-12)9-16-4-6-17(7-5-16)10-13(15)18/h1-3,8H,4-7,9-10H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMKWMYTWBVWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-pyridin-2-ylpropyl)-6-[(tetrahydrofuran-3-ylmethyl)amino]nicotinamide](/img/structure/B5395559.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N-[2-(1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5395570.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide](/img/structure/B5395580.png)
![N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B5395582.png)
![methyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5395591.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5395601.png)

![3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5395607.png)

![N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5395624.png)



![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5395648.png)